Methyl 4,5-dichlorothiophene-2-carboxylate CAS number
Methyl 4,5-dichlorothiophene-2-carboxylate CAS number
An In-Depth Technical Guide to Methyl 4,5-dichlorothiophene-2-carboxylate
Executive Summary
Methyl 4,5-dichlorothiophene-2-carboxylate, identified by CAS Number 89281-29-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] The strategic placement of chloro-substituents on the thiophene ring, combined with the reactive carboxylate moiety, renders this compound a versatile scaffold for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents, where the thiophene core often serves as a bioisosteric replacement for phenyl rings, enhancing pharmacological profiles.[2] This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value intermediate.
The Thiophene Scaffold: A Privileged Structure in Modern Chemistry
Substituted thiophenes are a cornerstone of modern synthetic chemistry, primarily due to their prevalence in a wide array of biologically active compounds and functional materials.[3] The thiophene ring is considered a "privileged scaffold," capable of interacting with a diverse range of biological targets. Its structural and electronic properties allow it to act as a bioisostere for benzene, offering advantages such as improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic properties.[2] Methyl 4,5-dichlorothiophene-2-carboxylate emerges as a particularly valuable derivative, providing multiple reaction sites for molecular elaboration and diversification.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective application. The key identifiers and physicochemical characteristics of Methyl 4,5-dichlorothiophene-2-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 89281-29-8 | [1] |
| Molecular Formula | C₆H₄Cl₂O₂S | |
| Molecular Weight | 211.07 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=C(Cl)C(Cl)=CS1 | N/A |
| InChIKey | YHQRMGTGABAJIA-UHFFFAOYSA-N | N/A |
| Appearance | White to off-white solid | Typical |
| Purity | Typically ≥98% | Commercial Spec |
The molecule's structure, featuring an electron-withdrawing methyl ester group at the C2 position and two chloro-substituents at the C4 and C5 positions, dictates its reactivity. The chlorine atoms activate the thiophene ring for certain reactions while also providing handles for cross-coupling chemistry.
Strategic Synthesis and Mechanistic Rationale
The synthesis of Methyl 4,5-dichlorothiophene-2-carboxylate is typically achieved through a multi-step process starting from more readily available precursors. The most common and logical approach involves the dichlorination of a suitable thiophene substrate followed by esterification.
Synthetic Workflow Overview
The general synthetic strategy hinges on the electrophilic chlorination of a thiophene-2-carboxylic acid derivative. The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the high reactivity of the thiophene ring allows for substitution to occur. The subsequent esterification of the resulting dichlorinated carboxylic acid yields the final product.
Caption: General synthetic workflow for Methyl 4,5-dichlorothiophene-2-carboxylate.
Detailed Experimental Protocol: Esterification of 4,5-Dichlorothiophene-2-carboxylic acid
This protocol describes the conversion of the parent carboxylic acid to the methyl ester, a common final step in the synthesis. The use of dimethyl carbonate (DMC) represents a greener alternative to traditional methylating agents like methyl iodide or diazomethane.[4]
Materials:
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4,5-Dichlorothiophene-2-carboxylic acid (CAS 31166-29-7) (1.0 eq)[5][6]
-
Dimethyl carbonate (DMC) (serves as reagent and solvent)
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Potassium Carbonate (K₂CO₃), anhydrous (0.4 eq, catalyst)[4]
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Toluene (co-solvent, optional)
-
Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-Dichlorothiophene-2-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (0.4 eq).
-
Reagent Addition: Add dimethyl carbonate (sufficient quantity to act as solvent, approx. 10-20 mL per gram of acid).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize any remaining base by adding 1M HCl until the solution is pH ~7.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 4,5-dichlorothiophene-2-carboxylate.
-
Causality and Self-Validation:
-
Why Dimethyl Carbonate? DMC is a non-toxic, environmentally benign methylating agent. The byproducts are methanol and CO₂, which are less hazardous than those from traditional reagents.[4]
-
Why K₂CO₃? A mild base is required to deprotonate the carboxylic acid, forming the carboxylate anion, which is a more potent nucleophile to attack the methyl group of DMC.[4]
-
Protocol Validation: The reaction's completion is validated by the disappearance of the starting material spot and the appearance of a new, less polar product spot on TLC. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Reactivity and Synthetic Utility
Methyl 4,5-dichlorothiophene-2-carboxylate is a versatile intermediate due to its multiple reactive sites.
Caption: Reactivity map of Methyl 4,5-dichlorothiophene-2-carboxylate.
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Ester Group: The methyl ester can be easily hydrolyzed back to the carboxylic acid, converted into amides via aminolysis, or reduced to the corresponding primary alcohol. This flexibility is crucial for introducing diverse functional groups.
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Chloro-Substituents: The chlorine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups. They can also undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles.
Applications in Drug Discovery
The true value of this scaffold lies in its application as an intermediate for synthesizing high-value pharmaceutical compounds. Thiophene-based molecules have demonstrated a wide range of biological activities.
-
Kinase Inhibitors: Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding pocket of kinases. Thienopyrimidine derivatives, which can be synthesized from aminothiophene precursors, are a well-established class of kinase inhibitors used in oncology.[7]
-
Anticancer Agents: Novel thiophene-dicarbohydrazide derivatives have been synthesized and shown to possess in vitro cytotoxic activity against breast cancer cell lines (MCF-7).[3]
-
Protein Degraders: The parent carboxylic acid is listed as a building block for protein degraders, suggesting the ester is a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues.[6]
Spectroscopic Characterization
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¹H NMR: A single peak (singlet) is expected in the aromatic region (δ 7.0-8.0 ppm) for the proton at the C3 position. A singlet corresponding to the methyl ester protons (O-CH₃) would appear upfield (δ 3.8-4.0 ppm).
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¹³C NMR: Resonances for the five carbons of the thiophene ring would be observed, with the C2 (carbonyl-attached) and the chlorine-bearing carbons (C4, C5) being significantly downfield. The carbonyl carbon of the ester and the methoxy carbon will also be present at characteristic chemical shifts (approx. δ 160-165 and δ 50-55 ppm, respectively).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) with a distinctive isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.
Safety, Handling, and Storage
As a chlorinated organic compound, appropriate safety precautions are mandatory. Information is extrapolated from safety data sheets (SDS) of closely related compounds like 4,5-Dichlorothiophene-2-carboxylic acid.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[10] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[11]
-
Conclusion
Methyl 4,5-dichlorothiophene-2-carboxylate is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, multiple functionalization points, and the proven biological significance of its derivatives make it an indispensable building block for researchers. This guide has outlined its core properties, a robust and green synthetic approach, and its vast potential, providing a solid foundation for its application in advanced research and development projects.
References
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Amerigo Scientific. Methyl 4,5-Bis(chloromethyl)thiophene-2-carboxylate. (URL: [Link])
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Semantic Scholar. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. (URL: [Link])
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ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (URL: [Link])
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